molecular formula C9H5N B12581993 Cyclopropa[4,5]cyclopenta[1,2-B]pyridine CAS No. 564478-11-1

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine

Cat. No.: B12581993
CAS No.: 564478-11-1
M. Wt: 127.14 g/mol
InChI Key: IUQAOMGGUWXJIF-UHFFFAOYSA-N
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Description

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine is a complex organic compound characterized by its unique fused ring structure, which includes a cyclopropane ring fused to a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a pyridine derivative, which undergoes a series of transformations including cyclopropanation and cyclopentannulation to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to fit into particular binding sites on enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of complex organic molecules and in the study of molecular interactions .

Properties

CAS No.

564478-11-1

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

10-azatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene

InChI

InChI=1S/C9H5N/c1-2-6-4-7-5-8(7)9(6)10-3-1/h1-5H

InChI Key

IUQAOMGGUWXJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC3=C2N=C1

Origin of Product

United States

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